![molecular formula C15H11F3N4O2 B2449679 N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415603-70-0](/img/structure/B2449679.png)
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound used in scientific research. It belongs to the class of imidazo[1,2-b]pyridazines and is commonly referred to as TAK-659. This compound has gained significant attention due to its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders.
Mechanism of Action
TAK-659 acts as a reversible inhibitor of BTK, which prevents the activation of downstream signaling pathways. This inhibition leads to the suppression of B-cell proliferation and differentiation, resulting in the suppression of cancer cells and autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant effects on the immune system. It can reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of autoimmune responses. Additionally, it can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using TAK-659 in lab experiments include its high potency, selectivity, and specificity for BTK inhibition. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using TAK-659 include its potential toxicity and off-target effects, which need to be carefully monitored.
Future Directions
There are several future directions for the research and development of TAK-659. One potential area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety. Additionally, further studies are needed to investigate the potential therapeutic applications of TAK-659 in various diseases, such as lymphoma, leukemia, and autoimmune disorders. Finally, the development of combination therapies involving TAK-659 and other targeted therapies could lead to improved treatment outcomes for patients.
Synthesis Methods
The synthesis of TAK-659 involves the condensation of 2-amino-5-methoxybenzoic acid with 2,4-dichloro-5-trifluoromethylpyridazine, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the intermediate with 2,2,2-trifluoro-N-methyl-N-(2-pyridinyl)acetamide.
Scientific Research Applications
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein involved in B-cell receptor signaling, which plays a crucial role in the development of various cancers and autoimmune disorders.
properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-24-12-4-2-9(15(16,17)18)8-11(12)20-14(23)10-3-5-13-19-6-7-22(13)21-10/h2-8H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRBKOFZSDCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.